An In-depth Technical Guide to the Physicochemical Properties of 2'-Hydroxy-3,4-dimethoxydihydrochalcone
An In-depth Technical Guide to the Physicochemical Properties of 2'-Hydroxy-3,4-dimethoxydihydrochalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxy-3,4-dimethoxydihydrochalcone is a dihydrochalcone, a class of natural phenols characterized by a three-carbon bridge connecting two aromatic rings. Dihydrochalcones and their derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. A thorough understanding of the physicochemical properties of 2'-Hydroxy-3,4-dimethoxydihydrochalcone is fundamental for its application in research and development, particularly in the fields of medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological significance.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for 2'-Hydroxy-3,4-dimethoxydihydrochalcone is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O₄ | N/A |
| Molecular Weight | 286.32 g/mol | N/A |
| Melting Point | 92 °C | N/A |
| Boiling Point | 440.5 ± 40.0 °C (Predicted) | N/A |
| Density | 1.170 ± 0.06 g/cm³ (Predicted) | N/A |
| Solubility | Soluble in Dichloromethane and Ethyl Acetate. | N/A |
| pKa | Not experimentally determined. | N/A |
| logP | Not experimentally determined. | N/A |
Experimental Protocols
Accurate determination of physicochemical properties is essential for compound characterization and for building predictive models in drug discovery. The following sections detail standard experimental protocols for key physicochemical parameters.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.
Protocol: Capillary Method
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Sample Preparation: A small amount of finely powdered 2'-Hydroxy-3,4-dimethoxydihydrochalcone is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
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Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).
Solubility Determination
Solubility data is vital for formulation development and for understanding a compound's behavior in biological fluids.
Protocol: Shake-Flask Method
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Equilibrium Saturation: An excess amount of 2'-Hydroxy-3,4-dimethoxydihydrochalcone is added to a known volume of the solvent of interest (e.g., water, ethanol, dichloromethane, ethyl acetate) in a sealed flask.
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Agitation: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
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Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
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Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The solubility is then expressed in units such as mg/mL or mol/L.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound and is critical for predicting its ionization state at different pH values. For a phenolic compound like 2'-Hydroxy-3,4-dimethoxydihydrochalcone, the pKa of the hydroxyl group is of primary interest.
Protocol: Spectrophotometric Titration
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Principle: The UV-Vis absorption spectrum of a phenolic compound changes with its ionization state. By monitoring the absorbance at a specific wavelength as a function of pH, the pKa can be determined.
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Solution Preparation: A stock solution of 2'-Hydroxy-3,4-dimethoxydihydrochalcone is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol). Aliquots of this stock solution are added to a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
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Spectral Measurement: The UV-Vis spectrum of each solution is recorded. The wavelength at which the maximum difference in absorbance between the protonated and deprotonated forms is observed is selected for analysis.
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Data Analysis: The absorbance at the selected wavelength is plotted against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key parameter in predicting its membrane permeability and overall ADME properties.
Protocol: Shake-Flask Method
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Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
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Partitioning: A known amount of 2'-Hydroxy-3,4-dimethoxydihydrochalcone is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
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Equilibration: The funnel is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: The two phases are allowed to separate completely.
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Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like HPLC or UV-Vis spectroscopy.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Biological Activity and Signaling Pathways
While specific biological activities for 2'-Hydroxy-3,4-dimethoxydihydrochalcone are not extensively documented, the broader class of chalcones and dihydrochalcones is known to possess significant anti-inflammatory and antioxidant properties.[1][2]
Anti-inflammatory Activity: Many 2'-hydroxychalcone (B22705) derivatives exert their anti-inflammatory effects by modulating key signaling pathways. These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[3] This is often achieved through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[4][5]
Antioxidant Activity: The antioxidant properties of dihydrochalcones are attributed to their ability to scavenge free radicals. The presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings play a crucial role in this activity.[6][7]
Below is a generalized diagram illustrating the anti-inflammatory signaling pathways commonly modulated by chalcone (B49325) derivatives.
Caption: Anti-inflammatory signaling pathways modulated by 2'-hydroxychalcone derivatives.
Conclusion
2'-Hydroxy-3,4-dimethoxydihydrochalcone presents a scaffold of interest for further investigation in drug discovery and development. This technical guide provides the foundational physicochemical data and standardized experimental protocols necessary for its comprehensive characterization. While specific biological data for this compound is limited, the known activities of related chalcones and dihydrochalcones suggest its potential as an anti-inflammatory and antioxidant agent. Further research is warranted to fully elucidate its biological activities and mechanism of action, which could unlock its therapeutic potential.
References
- 1. Effects of 2′,6′-dihydroxy-4′-methoxydihidrochalcone on innate inflammatory response | Semantic Scholar [semanticscholar.org]
- 2. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4-Dimethoxy-2'-hydroxychalcone|CAS 19152-36-4 [benchchem.com]
- 6. Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
